molecular formula C7H9NO5S B1317441 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate CAS No. 155863-36-8

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate

Cat. No. B1317441
M. Wt: 219.22 g/mol
InChI Key: PMKKIDFHWBBGDA-UHFFFAOYSA-N
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Description

“2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate” is a chemical compound. However, there is limited information available about this specific compound. It’s worth noting that compounds with similar structures, such as “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” and “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate”, are known12. These compounds contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom12.



Synthesis Analysis

The synthesis of “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate” is not readily available in the literature. However, related compounds, such as “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid”, have been synthesized and used in various research applications13.



Molecular Structure Analysis

The molecular structure of “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate” is not readily available. However, the InChI code for a related compound, “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid”, is available: 1S/C6H5NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-2H,3H2,(H,10,11)1.



Chemical Reactions Analysis

The specific chemical reactions involving “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate” are not readily available. However, it’s known that the maleimide group in related compounds can react with a thiol group to form a covalent bond3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate” are not readily available. However, a related compound, “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid”, is known to be a solid at room temperature and is stored in an inert atmosphere at 2-8°C1.


Scientific Research Applications

Overview

The compound 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate is a part of a broader category of chemicals known for their applications in various scientific research fields. While the specific compound has niche applications, understanding the broader context of methanesulfonates and related derivatives can provide insights into its potential uses.

Genotoxicity and Mutation Research

Ethyl methanesulfonate (EMS), a related compound, is a well-known mutagenic agent used in genetic research. EMS induces mutations by alkylating nucleophilic sites in DNA, primarily at nitrogen positions in the bases. This property makes EMS and potentially related compounds valuable for studying mutation mechanisms and genetic effects in microorganisms and higher organisms. EMS's ability to cause base-pair insertions, deletions, and chromosome breakage underpins its utility in genetic studies and cancer research, despite the need for cautious handling due to its genotoxicity (Sega, 1984).

Antioxidant Capacity and Radical Scavenging

The study of antioxidants is crucial in food science, medicine, and materials research. Compounds like 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate may find application in researching antioxidant capacities due to their potential radical scavenging abilities. Assays such as ABTS and DPPH are common in evaluating antioxidant capacity, highlighting the importance of understanding chemical interactions with radicals. This research can lead to the development of new antioxidants for food preservation, pharmaceuticals, and protective coatings (Ilyasov et al., 2020).

Methane Oxidation and Environmental Applications

Research into methane oxidation, particularly in anoxic environments, is vital for addressing methane's role as a greenhouse gas. The study of methanotrophs, which utilize methane as their carbon source, and the processes for methane oxidation in environmental systems, underscores the potential application of related compounds in environmental biotechnology. Such compounds could be used as tracers or inhibitors to understand and enhance microbial methane oxidation pathways, contributing to greenhouse gas mitigation and bioremediation strategies (Strong, Xie, & Clarke, 2015).

Safety And Hazards

The safety and hazards of “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate” are not readily available. However, a related compound, “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid”, has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302+H312+H332-H315-H319-H335, and precautionary statements include P261-P280-P305+P351+P3381.


Future Directions

The future directions for the use of “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate” are not readily available. However, related compounds have been used in the synthesis of glycan probes3, suggesting potential applications in biochemical research.


Please note that the information provided is based on the available data and may not be fully comprehensive. Further research and analysis would be required for a more detailed understanding of this compound. It’s also important to handle all chemical compounds with appropriate safety measures.


properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5S/c1-14(11,12)13-5-4-8-6(9)2-3-7(8)10/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKKIDFHWBBGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501212095
Record name 1-[2-[(Methylsulfonyl)oxy]ethyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501212095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate

CAS RN

155863-36-8
Record name 1-[2-[(Methylsulfonyl)oxy]ethyl]-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155863-36-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[(Methylsulfonyl)oxy]ethyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501212095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Maleimidoethyl mesylate
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